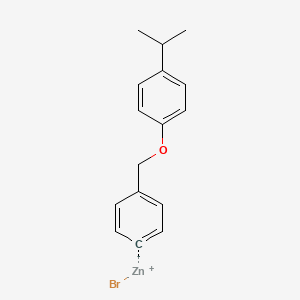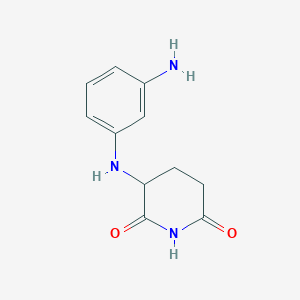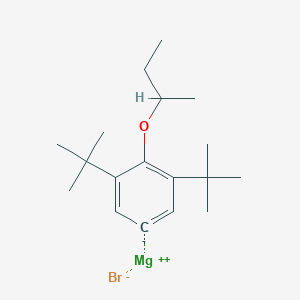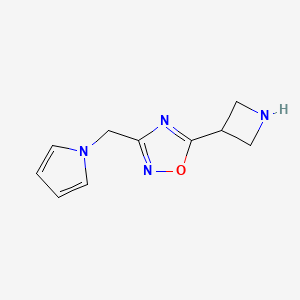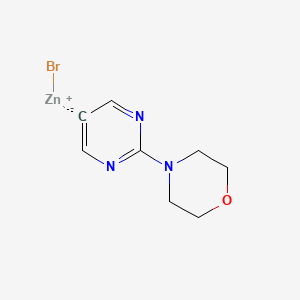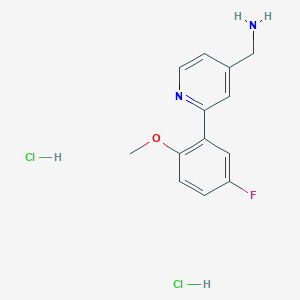
(2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom, a methoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Fluorination: Introduction of the fluorine atom to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Formation of the Pyridine Ring: Cyclization to form the pyridine ring.
Formation of the Dihydrochloride Salt: Conversion of the free base to the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the amine group.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functional groups.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of a nitro group yields an amine.
Scientific Research Applications
Chemistry: In chemistry, (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. The presence of the fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, making it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.
Mechanism of Action
The mechanism of action of (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity, while the methoxy group can influence its solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also contains a fluorine atom and is used in similar applications.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole and pyrazine ring and exhibit various biological activities.
Fluorinated Pyridines: These compounds share the fluorine-substituted pyridine ring and are used in a wide range of applications.
Uniqueness: What sets (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both fluorine and methoxy groups, along with the pyridine ring, allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C13H15Cl2FN2O |
|---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
[2-(5-fluoro-2-methoxyphenyl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13FN2O.2ClH/c1-17-13-3-2-10(14)7-11(13)12-6-9(8-15)4-5-16-12;;/h2-7H,8,15H2,1H3;2*1H |
InChI Key |
IGOBSFDDNFGPTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC=CC(=C2)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)

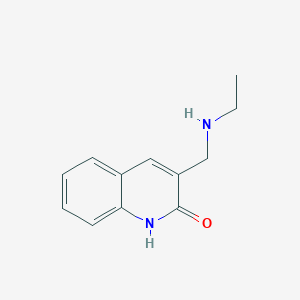
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)


![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)

